1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide
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Description
1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H19F2N3O3S2 and its molecular weight is 463.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A study detailed the synthesis of a series of compounds with a novel tetracyclic structure, including 8-substituted derivatives, which were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature of the heteroatom substituted at the 8-position had little influence on antibacterial activity, highlighting the potential of these compounds for developing new antibacterial agents (Taguchi et al., 1992).
Antiproliferative Activities
Research on pyrazole-sulfonamide derivatives has shown promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs. These compounds were evaluated for in vitro antiproliferative activities, demonstrating cell-selective effects against rat brain tumor cells (C6) and potential for further exploration as anticancer agents (Mert et al., 2014).
Microwave-Assisted Synthesis and Biological Activities
Another study reported the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against various test microorganisms and potential for further medicinal application (Başoğlu et al., 2013).
Design and Synthesis of Mycobacterium tuberculosis Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for the inhibition of Mycobacterium tuberculosis GyrB ATPase, showing promising activity and highlighting the compound's potential as a lead for developing new antituberculosis agents (Jeankumar et al., 2013).
Anticancer Agent Evaluation
A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated these compounds as anticancer agents. Some derivatives showed strong anticancer activity, suggesting the potential for further studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3S2/c22-16-3-1-14(2-4-16)19-13-30-21(24-19)25-20(27)15-9-11-26(12-10-15)31(28,29)18-7-5-17(23)6-8-18/h1-8,13,15H,9-12H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVNBEBORXUKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide |
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